For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylacrylamide
This document provides a comprehensive technical overview of 2-phenylacrylamide (also known as 2-phenylprop-2-enamide), a molecule of interest in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, reactivity, and relevant biological interactions, supported by experimental protocols and graphical representations of key processes.
Chemical Structure and Properties
2-Phenylacrylamide is an organic compound featuring a phenyl group and an amide group attached to an acrylamide (B121943) backbone. Its structure as a Michael acceptor makes it a subject of interest for covalent inhibitor design in drug development.
Chemical Identifiers and Physical Data
The fundamental properties and identifiers for 2-phenylacrylamide are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-phenylprop-2-enamide | [1] |
| Synonyms | Atropamide, Phenyl acrylamide | [1] |
| CAS Number | 14485-09-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Canonical SMILES | C=C(C1=CC=CC=C1)C(=O)N | [1] |
| InChI | InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11) | [1] |
| InChIKey | IMOLAGKJZFODRK-UHFFFAOYSA-N | [1] |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.
| Property | Value | Reference |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 147.068413911 Da | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Reactivity and Biological Activity
Chemical Reactivity: Michael Addition
The α,β-unsaturated carbonyl structure of acrylamides designates them as soft electrophiles.[2] This property makes them susceptible to nucleophilic attack through a Michael addition reaction. They react preferentially with soft nucleophiles, such as the thiol group of cysteine residues in peptides and proteins, like glutathione (B108866) (GSH).[2][3] This covalent modification is the primary mechanism of action for many acrylamide-based covalent inhibitors. The reaction is generally not favorable with harder nucleophiles like those found in DNA, suggesting a lower potential for direct genotoxicity unless metabolically activated.[2]
Caption: Covalent modification via Michael addition.
Biological Activity: Oxidative Stress Response
Acrylamides are known to trigger the Nrf-2/Keap-1 signaling pathway, a primary cellular defense mechanism against oxidative stress.[2] Under normal conditions, the transcription factor Nrf-2 is bound by Keap-1, leading to its ubiquitination and subsequent degradation. Electrophilic compounds like 2-phenylacrylamide can react with cysteine residues on Keap-1.[4] This modification disrupts the Keap-1/Nrf-2 interaction, allowing Nrf-2 to stabilize, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.
Caption: Nrf-2/Keap-1 pathway activation.
Experimental Protocols
Synthesis of N-Substituted Acrylamides (General Protocol)
This protocol is adapted from a general procedure for the synthesis of N-substituted acrylamides and can be applied to produce 2-phenylacrylamide from the appropriate precursors.[5]
Materials:
-
Atropic acid (2-phenylacrylic acid)
-
Oxalyl chloride or Thionyl chloride
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) hydroxide (B78521) or ammonia gas)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve atropic acid (1.0 equiv) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Amidation: In a separate flask, prepare a solution of the ammonia source in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared 2-phenylacryloyl chloride solution from step 1 to the ammonia solution.
-
Reaction: Stir the resulting solution at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine solution (3 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash chromatography on silica gel to yield pure 2-phenylacrylamide.
Caption: General synthesis workflow.
Reactivity Analysis with Glutathione (GSH)
This protocol describes a method to monitor the reaction between an acrylamide and GSH using ¹H NMR spectroscopy, based on methodologies used for studying N-phenylacrylamides.[6]
Materials:
-
2-Phenylacrylamide
-
Glutathione (GSH)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
D₂O (Deuterium Oxide)
-
Pyrazine (B50134) (internal standard)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-phenylacrylamide in DMSO-d₆ (e.g., 0.073 M). Include a known concentration of pyrazine as an internal standard for integration.
-
GSH Solution: Prepare a stock solution of glutathione in D₂O (e.g., 0.22 M).
-
Reaction Initiation: In an NMR tube, combine the 2-phenylacrylamide solution with the glutathione solution. The final concentrations should be accurately known.
-
NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals immediately after mixing. The reaction progress can be monitored by observing the disappearance of the vinyl proton signals of 2-phenylacrylamide and the appearance of new signals corresponding to the GSH-adduct.
-
Data Analysis: Integrate the signals of the starting material relative to the internal standard (pyrazine) at each time point. Use this data to calculate the reaction rate and half-life (t₁/₂) of 2-phenylacrylamide in the presence of GSH.
Spectral Data
While a comprehensive, publicly available spectral database for 2-phenylacrylamide is limited, characteristic spectral features can be inferred from related N-phenylacrylamide compounds.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon (~165-170 ppm), aromatic carbons (~120-140 ppm), and vinyl carbons (~125-135 ppm).[7]
-
¹H NMR: Characteristic signals include aromatic protons (7-8 ppm), an amide proton (variable, ~8-9 ppm), and vinyl protons (~5.5-6.5 ppm).[5]
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), the C=O stretch (Amide I band, ~1670 cm⁻¹), and the C=C stretch (~1620 cm⁻¹).[8]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.17. Fragmentation patterns would likely involve the loss of the amide group or cleavage of the phenyl group.[8]
References
- 1. Phenyl acrylamide | C9H9NO | CID 12170968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]
